

An In-depth Technical Guide to the Physicochemical Properties of (S)-P7C3-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-P7C3-OMe

Cat. No.: B10789311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-P7C3-OMe is a promising aminopropyl carbazole derivative with demonstrated neuroprotective and proneurogenic effects. As a potential therapeutic candidate for neurodegenerative diseases, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and overall drug design. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **(S)-P7C3-OMe**, details relevant experimental protocols for their determination, and illustrates its primary signaling pathway.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following tables summarize the available data for P7C3-OMe. It is critical to note that specific experimental data for the (S)-enantiomer is limited in publicly accessible literature. Much of the available information pertains to the racemic mixture or the (R)-enantiomer.

Property	Value	Source/Notes
Molecular Formula	C ₂₂ H ₂₀ Br ₂ N ₂ O ₂	Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer. [1] [2]
Molecular Weight	504.22 g/mol	Based on the structure of the (R)-enantiomer, which is identical for the (S)-enantiomer. [1] [2]
Melting Point	Data not available	Specific melting point for (S)-P7C3-OMe is not reported in the reviewed literature.
Boiling Point	Data not available	Not typically determined for solid compounds of this nature.
pKa	Data not available	The molecule contains basic nitrogen atoms, suggesting it will have one or more pKa values.
LogP	Data not available	The carbazole structure suggests a lipophilic character.

Table 1: General Physicochemical Properties of P7C3-OMe

Solvent	Solubility	Notes
Dimethylformamide (DMF)	30.0 mg/mL (59.50 mM)	Data for P7C3-OMe (enantiomer not specified). [1]
Dimethyl Sulfoxide (DMSO)	≥ 33 mg/mL	Data for (R)-P7C3-OMe. [2] Another source reports 30.0 mg/mL (59.50 mM) for P7C3-OMe. [1]
Ethanol	1.0 mg/mL (1.98 mM)	Data for P7C3-OMe (enantiomer not specified). [1]
Aqueous Buffers	Data not available	Aqueous solubility is a critical parameter for oral bioavailability and is expected to be low for this class of compounds.

Table 2: Solubility of P7C3-OMe

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a small molecule drug candidate like **(S)-P7C3-OMe**.

Melting Point Determination

The melting point is a crucial indicator of purity.[\[3\]](#)[\[4\]](#) For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **(S)-P7C3-OMe** is packed into a thin-walled capillary tube to a height of 2-3 mm.[\[5\]](#)[\[6\]](#)
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[\[3\]](#)[\[7\]](#)

- Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[5]
- Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10]

Methodology: Shake-Flask Method

- Equilibration: An excess amount of solid **(S)-P7C3-OMe** is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Agitation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[9]
- Quantification: The concentration of **(S)-P7C3-OMe** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
- Calibration: A standard curve of known concentrations of **(S)-P7C3-OMe** is used to quantify the amount in the saturated solution.

pKa Determination

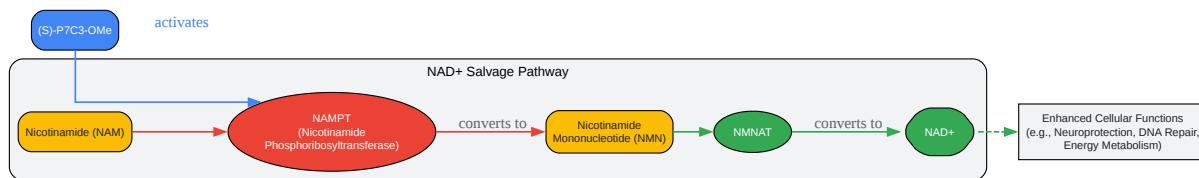
The ionization constant (pKa) is essential for predicting a drug's behavior at different physiological pH values, which influences its solubility, permeability, and target binding.[11] Potentiometric titration is a common and accurate method for pKa determination.[11][12][13][14]

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **(S)-P7C3-OMe** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary due to low aqueous solubility). The ionic strength is kept constant with a background electrolyte like KCl.[12]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.[12][14]
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[12][14]
- Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11][14]

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[15][16][17][18]


Methodology: RP-HPLC Method

- Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. [18]
- Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times ($t_{R_}$) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor ($\log k'$) versus the known LogP values. The capacity factor is calculated as $k' = (t_{R_} - t_{0_}) / t_{0_}$, where $t_{0_}$ is the column dead time.[17]
- Sample Analysis: **(S)-P7C3-OMe** is injected under the same chromatographic conditions, and its retention time is measured.

- LogP Calculation: The log k' for **(S)-P7C3-OMe** is calculated, and its LogP value is determined by interpolation from the calibration curve.

Signaling Pathway

The P7C3 class of compounds, including **(S)-P7C3-OMe**, exerts its neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.^{[19][20][21][22][23]} This activation leads to an increase in cellular NAD⁺ levels, which is crucial for various cellular processes, including energy metabolism and DNA repair.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Melting Point Test - CD Formulation [formulationbio.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. thinksrs.com [thinksrs.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. westlab.com [westlab.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promegaconnections.com [promegaconnections.com]
- 23. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of (S)-P7C3-OMe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10789311#physicochemical-properties-of-s-p7c3-ome>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com